SIAIS164018

PROTAC ALK degradation EGFR degradation

Researchers requiring an ALK/EGFR degrader with oral bioavailability and a uniquely reshuffled kinome profile face supply inconsistency. SIAIS164018, a Brigatinib-derived cereblon-recruiting PROTAC, directly addresses this gap. - Degrades ALK (IC50 2.5 nM), ALK G1202R (6.6 nM), mutant EGFR (L858R+T790M), plus metastasis drivers FAK, PYK2, PTK6. - Demonstrates oral bioavailability (62.8% at 10 mg/kg in mice) and in vivo tolerability for longitudinal dosing studies. - Supplied with batch-specific ≥98% purity certification; stable at -20°C powder; shipped under blue ice to preserve integrity.

Molecular Formula C43H48ClN10O7P
Molecular Weight 883.3 g/mol
Cat. No. B12405786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIAIS164018
Molecular FormulaC43H48ClN10O7P
Molecular Weight883.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)C(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=C(C(=N7)NC8=CC=CC=C8P(=O)(C)C)Cl
InChIInChI=1S/C43H48ClN10O7P/c1-61-34-23-27(11-12-30(34)48-43-46-24-29(44)39(50-43)47-31-8-4-5-10-35(31)62(2,3)60)51-17-15-26(16-18-51)52-19-21-53(22-20-52)37(56)25-45-32-9-6-7-28-38(32)42(59)54(41(28)58)33-13-14-36(55)49-40(33)57/h4-12,23-24,26,33,45H,13-22,25H2,1-3H3,(H,49,55,57)(H2,46,47,48,50)
InChIKeyAQGLXXCBEXDRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIAIS164018 PROTAC Degrader for Scientific Procurement


4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, also known as SIAIS164018, is a proteolysis-targeting chimera (PROTAC) designed to degrade anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) [1]. It is derived from the ALK inhibitor brigatinib and recruits the cereblon E3 ubiquitin ligase . This compound is a heterobifunctional small molecule consisting of a brigatinib-derived warhead, a linker, and a thalidomide-based cereblon ligand, enabling targeted protein degradation rather than mere inhibition [2].

1

PROTAC-mediated ALK and EGFR degradation workflow — not kinase inhibition alone

2

Brigatinib-derived warhead with cereblon-recruiting ligand for targeted protein degradation studies

3

Supports metastasis-related oncoprotein degradation research and kinome profiling assays

Why SIAIS164018 Is Not Interchangeable with Other ALK PROTACs


PROTAC degraders are not interchangeable despite sharing a common mechanism of action. SIAIS164018 differs fundamentally from related PROTACs in its target degradation profile, kinome selectivity fingerprint, and cellular functional outcomes. Unlike the parent inhibitor brigatinib or alternative ALK degraders such as TL13-112 and SIAIS117, SIAIS164018 degrades a distinct set of metastasis-associated oncoproteins (FAK, PYK2, PTK6) and exhibits a reshuffled kinome ranking profile [1]. Furthermore, SIAIS164018 demonstrates oral bioavailability and in vivo tolerability, a property not universally reported for this class [2]. Substitution with a generic ALK PROTAC risks loss of these verified, quantitative differential features, potentially compromising experimental reproducibility and translational relevance [3].

SIAIS164018 (this product)
Degrades ALK, mutant EGFR, FAK, PYK2, PTK6; reshuffled kinome profile; reported oral bioavailability
Brigatinib / generic ALK PROTACs
Brigatinib inhibits only — no degradation. TL13-112 and SIAIS117 lack FAK/PYK2/PTK6 degradation and oral bioavailability reports
Similar ALK-targeting mechanism may not transfer: degradation profile, kinome selectivity, and in vivo exposure context may differ. Substitution may shift metastasis-model endpoints.

SIAIS164018 Quantitative Differentiation Evidence


ALK and EGFR Mutant Degradation vs. Brigatinib

SIAIS164018 achieves potent degradation of ALK and ALK G1202R mutant proteins with IC50 values of 2.5 nM and 6.6 nM, respectively, whereas the parent inhibitor brigatinib acts solely as an inhibitor without inducing degradation. SIAIS164018 additionally degrades mutant EGFR (L858R+T790M), a clinically relevant target not addressed by brigatinib [1].

ALK & EGFR Degradation
Head-to-head
ALK IC50 2.5 nM; ALK G1202R IC50 6.6 nM
Brigatinib: inhibition only, no degradation
Supports degradation-based resistance-model interpretation
Mutant EGFR (L858R+T790M) degradation also reported
PROTAC ALK degradation EGFR degradation NSCLC

Distinct FAK, PYK2, and PTK6 Degradation

SIAIS164018 uniquely degrades the metastasis-related oncoproteins FAK, PYK2, and PTK6, as demonstrated by immunoblotting in ALK-positive SR cells and ALK-negative Calu-1 cells at concentrations of 0.01–1000 nM over 16 hours [1]. In contrast, brigatinib does not affect these proteins, and other ALK PROTACs (e.g., TL13-112, SIAIS117) have not been reported to degrade this specific set of targets .

FAK/PYK2/PTK6 Degradation
Head-to-head
Degrades FAK, PYK2, PTK6 at 0.01–1000 nM (16 h)
TL13-112 and SIAIS117: no reported degradation of this set
Unique metastasis-related oncoprotein degradation profile
SR and Calu-1 cell lines; immunoblotting readout
PROTAC FAK degradation PYK2 degradation PTK6 degradation metastasis

Reshuffled Kinome Selectivity vs. Brigatinib

Kinome-wide profiling (KinomeScan) revealed that SIAIS164018 exhibits a reshuffled kinome ranking profile compared to brigatinib, with distinct off-target kinase interactions. SIAIS164018 showed reduced binding to certain kinases targeted by brigatinib while gaining affinity for others, including FAK and PYK2 [1]. This differential selectivity fingerprint confirms that degradation-based pharmacology alters the target engagement landscape beyond simple inhibition [2].

Kinome Selectivity
Head-to-head
Reshuffled kinome ranking vs. brigatinib
KinomeScan assay (DiscoverX) at 1 µM
Kinome-selectivity assay context for off-target interpretation
Qualitative and quantitative kinome binding differences reported
PROTAC kinome selectivity kinase profiling off-target

Oral Bioavailability and In Vivo Tolerability

SIAIS164018 demonstrates oral bioavailability and is well tolerated in vivo, as confirmed by pharmacokinetic and maximum tolerated dose (MTD) studies in mice [1]. While many PROTACs suffer from poor oral absorption and rapid clearance, SIAIS164018 achieves systemic exposure following oral administration, with detailed PK parameters available from the original publication [2]. In contrast, TL13-112 and SIAIS117 have not been reported to possess oral bioavailability, and many PROTACs require parenteral administration [3].

Oral Bioavailability
Reported
Orally bioavailable; well tolerated in mouse MTD studies
TL13-112, SIAIS117: oral bioavailability not reported
Supports oral in vivo dosing for exposure-model studies
Mouse PK and maximum tolerated dose assays
PROTAC oral bioavailability pharmacokinetics in vivo tolerability

Inhibition of Cell Migration, Invasion, and G1 Arrest

SIAIS164018 strongly inhibits migration and invasion of Calu-1 (lung cancer) and MDA-MB-231 (breast cancer) cells, causes G1 cell cycle arrest, and induces apoptosis [1]. While brigatinib inhibits ALK phosphorylation, it does not achieve the same degree of anti-migratory and anti-invasive effects, likely due to SIAIS164018's degradation of FAK and PYK2 . Quantitative wound-healing and Transwell invasion assays confirm superior functional activity compared to the parent inhibitor [2].

Cell Migration & Invasion
Head-to-head
Inhibits migration/invasion; G1 arrest; apoptosis induction
Brigatinib: weaker anti-migratory effect
Supports metastasis-model endpoint interpretation
Calu-1 and MDA-MB-231 cell lines; wound-healing and Transwell assays
PROTAC cell migration cell invasion G1 arrest apoptosis

SIAIS164018 Recommended Applications


ALK/EGFR-Driven Cancers with Inhibitor Resistance

Use SIAIS164018 to study degradation of ALK and ALK G1202R mutant proteins, as well as mutant EGFR (L858R+T790M), in NSCLC and ALCL models. The compound's degradation mechanism can overcome point mutation-mediated resistance that limits brigatinib and other TKIs [1].

FAK/PYK2/PTK6 Role in Metastasis

Employ SIAIS164018 as a chemical probe to dissect the contributions of FAK, PYK2, and PTK6 to cancer cell migration, invasion, and metastatic dissemination. Its unique degradation profile enables loss-of-function studies not possible with inhibitors or other PROTACs [1].

Kinome-Wide Profiling and Off-Target Assessment

Utilize SIAIS164018 in kinome selectivity studies to map degradation-dependent changes in kinase engagement. The reshuffled kinome profile compared to brigatinib provides a valuable tool for understanding how degradation alters cellular signaling networks [1].

Oral In Vivo Efficacy and Tolerability

Administer SIAIS164018 orally in mouse xenograft or syngeneic tumor models to evaluate antitumor efficacy, metastasis suppression, and tolerability. Oral bioavailability simplifies longitudinal dosing regimens and reduces animal stress [1].

Application
Selection Property
Validation Focus
ALK/EGFR degradation-resistance models
Degrades ALK G1202R and mutant EGFR
Resistance-model endpoint context; degradation vs. inhibition comparison
Metastasis oncoprotein functional studies
Unique FAK/PYK2/PTK6 degradation profile
Migration, invasion, and metastasis-model response interpretation
Kinome-wide selectivity profiling
Reshuffled kinome ranking vs. brigatinib
Off-target kinome engagement and signaling-network assay context
Oral in vivo PK and tolerability studies
Reported oral bioavailability
Exposure-model validation; longitudinal dosing in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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